Phosphonothioic acid, methyl-, O-ethyl O-(p-(ethylthio)phenyl) ester
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Overview
Description
AI 3-25614 is a pesticide.
Scientific Research Applications
Phosphatase Inhibition
Phosphonothioic acid derivatives, including methyl-, O-ethyl O-(p-(ethylthio)phenyl) ester, are studied for their role as phosphatase inhibitors. Phosphorothioates, analogs of phosphate esters, act as surrogate substrates for several phosphatases. Differences in inhibitory properties between phosphonothioic acids and phosphonic acids are observed, with sulfur substitution affecting pK(a) values and charge distribution, influencing their potential as inhibitors (Świerczek et al., 2003).
Methanolytic Cleavage Applications
Studies on the methanolysis of neutral organophosphorus esters, including phosphonothioate esters as models for nerve agents like VX, have been conducted. These investigations focus on catalyst-promoted reactions, significant for understanding the breakdown and potential neutralization of hazardous materials (Andrea et al., 2010).
Synthesis of Monoesters
Research on the synthesis of alkyl- and arylphosphonic acid monoesters, including methods involving direct esterification of dibasic phosphonic acids, is relevant. These processes have applications in producing various monoesters for different chemical applications (Crenshaw, 2004).
Nonlinear Optical Properties
The layer-by-layer growth of metal−bis(phosphonate) multilayers, including esters of phosphonothioic acid, is utilized to produce thin films with nonlinear optical properties. Such materials are essential in the field of photonics and optoelectronics (Neff et al., 2000).
Chiral Recognition Applications
Phosphonothioic acid derivatives have been studied for their chiral recognition abilities. The synthesis and investigation of enantiopure phosphonothioic acids demonstrate significant potential in chiral recognition processes, which is vital in various areas of stereoisomer-based research and pharmaceutical development (Kobayashi et al., 2006).
Properties
CAS No. |
3186-12-7 |
---|---|
Molecular Formula |
C11H17O2PS2 |
Molecular Weight |
276.4 g/mol |
IUPAC Name |
ethoxy-(4-ethylsulfanylphenoxy)-methyl-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C11H17O2PS2/c1-4-12-14(3,15)13-10-6-8-11(9-7-10)16-5-2/h6-9H,4-5H2,1-3H3 |
InChI Key |
SGFCKMQVHZWKIM-UHFFFAOYSA-N |
SMILES |
CCOP(=S)(C)OC1=CC=C(C=C1)SCC |
Canonical SMILES |
CCOP(=S)(C)OC1=CC=C(C=C1)SCC |
Appearance |
Solid powder |
3186-12-7 | |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
AI 3-25614; AI-3-25614; AI3-25614; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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